Physicochemical Property Comparison: Target Compound vs. Phenyl Analog (Ethyl 2-phenylcyclopropane-1-carboxylate)
The para-ethyl substitution on the phenyl ring significantly alters the compound's physical properties compared to the unsubstituted phenyl analog. Specifically, the target compound exhibits a higher boiling point and lower density. This is consistent with the increased molecular weight and altered intermolecular interactions conferred by the ethyl group. Such differences are crucial for purification (e.g., distillation) and formulation processes.
Analog: 266.7 °C, 1.108 g/cm³
| Evidence Dimension | Boiling Point and Density |
|---|---|
| Target Compound Data | Boiling Point: 306.0±21.0 °C (Predicted); Density: 1.068±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | Ethyl 2-phenylcyclopropane-1-carboxylate (Boiling Point: 266.7 °C at 760 mmHg; Density: 1.108 g/cm³) |
| Quantified Difference | Boiling Point: +39.3 °C (absolute); Density: -0.040 g/cm³ |
| Conditions | Predicted boiling points at standard atmospheric pressure; predicted densities. |
Why This Matters
These property differences directly impact purification strategies (e.g., distillation temperatures) and handling, making the target compound a distinct chemical entity with unique operational parameters.
